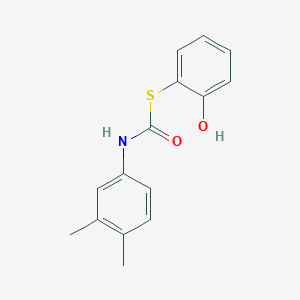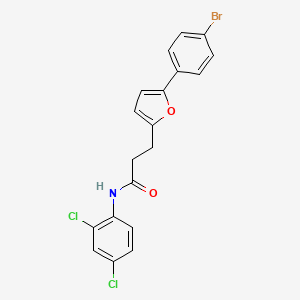
S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate: is an organic compound with the molecular formula C15H15NO2S and a molecular weight of 273.356 g/mol . This compound belongs to the class of thiocarbamates, which are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate can be achieved through a one-pot procedure involving the conversion of N-formamides into thiocarbamates. This process typically involves the initial dehydration of N-formamides with p-toluene sulfonyl chloride to form the respective isocyanide, followed by the addition of a sulfoxide component . This method is efficient and environmentally friendly as it avoids the isolation and purification of the isocyanide intermediate.
Industrial Production Methods: Industrial production of thiocarbamates often involves the reaction of organic isocyanates with thiols. This method is preferred due to its scalability and cost-effectiveness .
化学反応の分析
Types of Reactions:
Oxidation: S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group into corresponding amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiocarbamates.
科学的研究の応用
Chemistry: S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials .
Biology and Medicine: In biological research, thiocarbamates are studied for their potential as enzyme inhibitors and therapeutic agents. They have shown promise in the treatment of diseases such as cancer and neurodegenerative disorders .
Industry: Thiocarbamates are widely used as pesticides and herbicides in agriculture. They are also employed in the production of rubber and plastics as vulcanization accelerators .
作用機序
The mechanism of action of S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
- S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(2-methoxy-5-methylphenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(3-(methylthio)phenyl)thiocarbamate
- S-(2-Hydroxyphenyl) N-(3-chloro-2-methylphenyl)thiocarbamate
Uniqueness: S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and industrial applications .
特性
CAS番号 |
63746-94-1 |
|---|---|
分子式 |
C15H15NO2S |
分子量 |
273.4 g/mol |
IUPAC名 |
S-(2-hydroxyphenyl) N-(3,4-dimethylphenyl)carbamothioate |
InChI |
InChI=1S/C15H15NO2S/c1-10-7-8-12(9-11(10)2)16-15(18)19-14-6-4-3-5-13(14)17/h3-9,17H,1-2H3,(H,16,18) |
InChIキー |
ZPJNKIRARPMLJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)SC2=CC=CC=C2O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane](/img/structure/B11944194.png)


![disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11944205.png)




![4-Methylbicyclo[2.2.2]octane-2,6-dione](/img/structure/B11944219.png)

![2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11944225.png)



